(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane
Description
Contextualization within Cyclopentane (B165970) Derivatives and Diamines
The cyclopentane ring is a common motif in a vast array of natural products and biologically active molecules. The rigid, three-dimensional structure of this carbocycle provides a robust scaffold upon which complex functionality can be appended with a high degree of stereochemical control.
Chiral cyclopentane derivatives are crucial intermediates in the asymmetric synthesis of a wide range of target molecules. Their stereochemically defined structures serve as templates, allowing for the introduction of new stereocenters with high levels of enantioselectivity. The inherent rigidity of the cyclopentane ring often leads to predictable reaction outcomes, a desirable feature in the multi-step synthesis of complex molecules. These scaffolds are integral to the synthesis of prostaglandins, prostanoids, and other bioactive compounds. acs.org The ability to construct these frameworks with precise control over stereochemistry is a central goal in modern organic synthesis. nih.gov
1,3-Diamine motifs are significant structural units found in numerous natural products and pharmaceuticals. rsc.orgresearchgate.net They also serve as valuable building blocks in synthetic organic chemistry, acting as precursors to a variety of heterocyclic compounds and as ligands in catalysis. rsc.orgresearchgate.net The spatial relationship of the two amino groups in a 1,3-diamine allows for the formation of stable six-membered rings upon reaction with suitable bifunctional reagents. While the synthesis of 1,2-diamines is well-established, methods for preparing 1,3-diamines have received comparatively less attention, highlighting the importance of developing efficient synthetic routes to these valuable compounds. researchgate.net
The specific stereochemistry of a molecule is paramount in determining its biological activity and physical properties. In the case of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane, the (1S,3R) configuration defines the precise three-dimensional arrangement of the amino and Boc-amino substituents on the cyclopentane ring. ontosight.ai This specific spatial orientation is critical in fields like drug development, where molecular recognition by biological targets such as enzymes and receptors is highly dependent on stereochemistry. ontosight.ai The synthesis of compounds with a defined stereoisomeric form, such as the (1S,3R) isomer, is a key objective of asymmetric synthesis. nih.gov
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454709-98-9 | |
| Record name | rel-1,1-Dimethylethyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454709-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Iii. Advanced Applications and Derivatization in Medicinal Chemistry and Drug Discovery
Utility as a Chiral Building Block in Pharmaceutical Development
The precise spatial orientation of the two amino groups on the cyclopentane (B165970) ring of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane makes it a powerful chiral building block in pharmaceutical research and development. The defined stereochemistry is crucial for achieving selective interactions with chiral biological targets such as enzymes and receptors. The tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective reaction at the unprotected amine, followed by deprotection and subsequent reaction at the newly freed amine. This differential reactivity is a cornerstone of modern synthetic strategies for creating complex, multi-functional molecules from simpler precursors.
Incorporation into Bioactive Molecules
The 1,3-diaminocyclopentane scaffold, for which this compound is a key synthetic precursor, has been successfully incorporated into various bioactive molecules. A notable example is in the development of selective α1a-receptor antagonists. Researchers have utilized a divergent chemical strategy starting from a diaminocyclopentane core to prepare and evaluate a range of linked dihydropyrimidinone derivatives. nih.gov This approach allows for the systematic exploration of all possible stereoisomers to determine their specific effects on α1-receptor binding affinity. nih.gov The rigid cyclopentane framework helps to orient the key pharmacophoric elements in a defined spatial arrangement, which is critical for achieving high affinity and selectivity for the target receptor subtype.
Applications in Peptide-Based Drug Discovery
In the realm of peptide-based drug discovery, the introduction of unnatural amino acids or scaffolds is a common strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. Cyclopentane-based β-amino acids are particularly attractive building blocks because their incorporation into peptides can induce specific and stable secondary structures, such as helices and turns. This conformational constraint can lead to enhanced biological activity and stability.
This compound serves as a precursor to chiral diaminocyclopentanes that can be used as dipeptide mimetics. The Boc-protected amine allows for its integration into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis protocols. After coupling, the Boc group can be removed under acidic conditions, and the newly exposed amine can be further elongated or modified. This methodology allows for the creation of peptidomimetics with a conformationally restricted core, which can be pivotal for optimizing binding to target proteins.
Use in the Synthesis of Nucleoside Analogs
Carbocyclic nucleoside analogs are a class of antiviral and anticancer agents in which the furanose sugar ring of natural nucleosides is replaced by a carbocyclic ring, such as cyclopentane or cyclopentene (B43876). nih.gov This structural modification imparts greater stability against enzymatic degradation by phosphorylases and hydrolases, which often leads to an improved pharmacokinetic profile.
The enantiomerically pure diaminocyclopentane scaffold derived from this compound is a valuable intermediate for the synthesis of these analogs. One of the amino groups can be transformed into a hydroxyl group, mimicking the 3'-hydroxyl of the natural sugar, while the other can be used as an attachment point for a nucleobase. For instance, synthetic strategies have been developed to prepare carbocyclic nucleoside analogs containing five-membered heterocyclic nucleobases, showcasing the versatility of cyclopentane precursors in this area of medicinal chemistry. nih.gov
Role in the Discovery of Receptor Antagonists
The constrained diaminocyclopentane scaffold is particularly well-suited for the design of receptor antagonists, where occupying a specific binding pocket with high affinity without eliciting a functional response is the primary goal. The rigid structure reduces the entropic penalty upon binding and allows for the precise positioning of substituents to maximize interactions with the receptor.
Development of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists
The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G protein-coupled receptor implicated in the regulation of energy homeostasis and appetite, making it an attractive target for the development of anti-obesity drugs. capes.gov.brnih.gov Research in this area has led to the discovery of potent MCH-R1 antagonists based on cyclopentane- and cyclohexane-trans-1,3-diamine scaffolds. capes.gov.brnih.gov
In these studies, this compound serves as a key chiral building block for the synthesis of the core 1,3-diamine structure. Structure-activity relationship (SAR) studies have demonstrated that the stereochemistry and the nature of the substituents on the diamine core are critical for achieving high binding affinity to the MCH-R1 receptor. nih.gov The cyclopentane ring acts as a rigid scaffold to correctly orient the appended aromatic and heterocyclic moieties, which are designed to interact with specific residues within the receptor's binding site. capes.gov.br
| Compound Scaffold | Target Receptor | Significance of the Cyclopentane Core |
|---|---|---|
| Cyclopentane-trans-1,3-diamine derivatives | Melanin-Concentrating Hormone Receptor 1 (MCH-R1) | Acts as a rigid scaffold to orient pharmacophoric groups, leading to potent antagonism. capes.gov.brnih.gov |
Exploration in Janus Kinase (JAK) Inhibitor Development
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are crucial for signaling pathways of numerous cytokines involved in inflammation and immunity. nih.govmdpi.com Small molecule inhibitors of JAKs have been successfully developed for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. nih.govnih.gov The scaffolds of known JAK inhibitors are diverse, often featuring heterocyclic cores designed to fit into the ATP-binding site of the kinase. While various cyclic amines, such as piperidines, have been incorporated into JAK inhibitors, a direct application or published exploration of the this compound scaffold in the development of JAK inhibitors could not be verified from the available search results. The development of novel, selective JAK inhibitors is an active area of research, and the exploration of new chiral scaffolds remains a potential avenue for future drug discovery efforts.
| Application Area | Role of this compound | Therapeutic Target Class |
|---|---|---|
| Bioactive Molecule Synthesis | Precursor to the 1,3-diaminocyclopentane core. nih.gov | α1a-Adrenergic Receptors nih.gov |
| Peptide-Based Drug Discovery | Building block for conformationally constrained peptide mimetics. | Various Proteins and Enzymes |
| Nucleoside Analog Synthesis | Intermediate for creating the carbocyclic sugar mimic. nih.gov | Viral Enzymes (e.g., Reverse Transcriptase), Kinases |
| MCH-R1 Antagonist Development | Chiral scaffold for orienting key binding moieties. capes.gov.brnih.gov | G Protein-Coupled Receptors (GPCRs) capes.gov.brnih.gov |
Functionalization and Derivatization for Enhanced Biological Activity
The functionalization of this compound is pivotal for modulating its pharmacokinetic and pharmacodynamic properties. Medicinal chemists employ a variety of synthetic strategies to introduce diverse functionalities, thereby enhancing the molecule's interaction with biological targets.
The primary amino group of this compound serves as a versatile handle for a range of chemical modifications. These modifications are instrumental in creating libraries of compounds with diverse biological profiles. Common modifications include N-acylation, N-sulfonylation, and the formation of urea (B33335) and guanidine (B92328) derivatives.
Urea and Thiourea (B124793) Formation: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active molecules due to their ability to act as potent hydrogen bond donors and acceptors.
Reductive Amination: The primary amino group can also be functionalized through reductive amination with aldehydes or ketones. This reaction, typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, allows for the introduction of a wide range of alkyl and aryl substituents.
A representative summary of these modifications is presented in the table below.
| Modification Type | Reagent Class | Resulting Functional Group | Potential Impact on Biological Activity |
| N-Acylation | Acid Chlorides, Anhydrides | Amide | Alteration of lipophilicity and hydrogen bonding |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduction of a strong hydrogen bond donor/acceptor |
| Urea Formation | Isocyanates | Urea | Enhanced hydrogen bonding capabilities |
| Reductive Amination | Aldehydes, Ketones | Secondary Amine | Introduction of diverse substituents |
The this compound scaffold is a valuable building block in the synthesis of more complex molecules, often through the use of modern coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of intricate molecular architectures.
Amide Bond Formation: The primary amino group is frequently utilized in peptide coupling reactions to form amide bonds with carboxylic acids. A variety of coupling reagents, such as HATU, HBTU, and EDC/HOBt, can be employed to facilitate this transformation, which is a cornerstone of peptidomimetic and small molecule drug discovery.
The following table outlines key coupling reactions involving derivatives of the title compound.
| Coupling Reaction | Key Reagents | Bond Formed | Application in Complex Synthesis |
| Amide Coupling | HATU, HBTU, EDC/HOBt | C(O)-N | Synthesis of peptidomimetics and amides |
| Suzuki Coupling | Pd catalyst, boronic acid | C-C | Arylation of the cyclopentane backbone (requires prior functionalization) |
| Buchwald-Hartwig Amination | Pd catalyst, amine | C-N | Introduction of aryl or heteroaryl amines (requires prior functionalization) |
The defined stereochemistry of this compound is a critical feature that is leveraged in the design of targeted therapies. Maintaining stereochemical integrity during derivatization and utilizing it to control the three-dimensional arrangement of pharmacophoric groups is essential for achieving high potency and selectivity.
Diastereoselective Reactions: When introducing new stereocenters during the derivatization process, the existing chirality of the cyclopentane ring can influence the stereochemical outcome of the reaction. This substrate-controlled diastereoselectivity is a powerful tool for synthesizing stereochemically pure compounds. For example, the reduction of a ketone introduced onto the scaffold can proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other.
Use as a Chiral Scaffold: The rigid cyclopentane ring presents the amino groups in a well-defined spatial orientation. This pre-organization is advantageous in drug design as it reduces the entropic penalty upon binding to a target. By strategically attaching pharmacophoric elements to the amino groups, medicinal chemists can design ligands that precisely match the topology of a receptor's binding site.
The importance of stereochemistry in the biological activity of derivatives is highlighted in the following table.
| Stereochemical Aspect | Importance in Drug Design | Example of Application |
| Pre-defined Stereocenters | Rigidly orients substituents in 3D space. | Design of enzyme inhibitors with specific binding geometries. |
| Diastereoselective Synthesis | Allows for the creation of new stereocenters with high selectivity. | Synthesis of complex natural product analogs. |
| Enantiomeric Purity | Crucial for selective interaction with chiral biological targets. | Development of selective receptor agonists or antagonists. |
Iv. Spectroscopic and Analytical Characterization for Research Purposes
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information on the molecular structure and bonding within (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR analyses are critical for the structural confirmation of this compound.
The proton (¹H) NMR spectrum provides information about the chemical environment of each hydrogen atom. The tert-butoxycarbonyl (Boc) group yields a characteristic, large singlet peak in the upfield region, integrating to nine protons. The protons on the cyclopentane (B165970) ring appear as a series of multiplets, with their chemical shifts and coupling constants being highly dependent on their stereochemical relationship (cis/trans) to the amino and Boc-amino substituents. The methine protons directly attached to the nitrogen atoms (CH-N) are expected to resonate in a distinct downfield region compared to the methylene (B1212753) (CH₂) protons of the ring.
The carbon (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals are expected for the carbonyl and quaternary carbons of the Boc group, the two methine carbons of the cyclopentane ring bonded to nitrogen, and the methylene carbons of the ring. The specific chemical shifts confirm the carbon skeleton and the presence of the protecting group. The (1S,3R) stereochemistry results in a Cₛ-symmetric-like structure with respect to the ring, leading to a predictable number of signals that confirms the cis relationship between the two nitrogen-bearing substituents.
Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| (CH₃)₃C- (Boc group) | ~1.45 | Singlet (s) |
| -CH₂- (ring) | ~1.5-2.2 | Multiplet (m) |
| -CH-NH₂ (ring) | ~3.0-3.5 | Multiplet (m) |
| -CH-NHBoc (ring) | ~3.8-4.2 | Multiplet (m) |
| -NH- (Boc group) | ~4.5-5.5 | Broad Singlet (br s) |
Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₃C- (Boc group) | ~28.4 |
| -CH₂- (ring) | ~30-45 |
| C-NH₂ (ring) | ~50-55 |
| C-NHBoc (ring) | ~55-60 |
| (CH₃)₃C- (Boc group) | ~79.5 |
Mass spectrometry is used to confirm the molecular weight and can provide evidence of the compound's structure through analysis of its fragmentation patterns. For this compound (molecular formula C₁₀H₂₀N₂O₂), the expected monoisotopic mass is 200.1525 g/mol nih.govachemblock.com.
Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 200. A hallmark of Boc-protected amines is the characteristic fragmentation pattern. Key fragments include:
[M-56]⁺: A prominent peak resulting from the loss of isobutylene (B52900) via a McLafferty-type rearrangement, corresponding to m/z 144 reddit.com.
[M-100]⁺: A peak corresponding to the loss of the entire Boc group, resulting in the cyclopentane diamine radical cation at m/z 100.
m/z 57: A very intense peak corresponding to the stable tert-butyl cation, [(CH₃)₃C]⁺, which is often the base peak in the spectrum of Boc-containing compounds acdlabs.com.
The presence of the molecular ion peak at the correct m/z value confirms the molecular formula, while the specific fragmentation pattern corroborates the presence of the Boc protecting group and the underlying diamine structure.
Expected Key Fragments in Mass Spectrum
| m/z | Identity |
|---|---|
| 200 | [M]⁺ (Molecular Ion) |
| 144 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 100 | [M - C₅H₉NO₂]⁺ (Loss of Boc group) |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The presence of the primary amine (-NH₂) and the secondary amine (N-H of the carbamate) is indicated by N-H stretching vibrations in the 3300-3400 cm⁻¹ region. Typically, the primary amine will show two distinct bands (symmetric and asymmetric stretching), while the carbamate (B1207046) N-H will show one vscht.cz. The most prominent feature for the Boc group is the strong carbonyl (C=O) stretching absorption, which is expected around 1680-1700 cm⁻¹ researchgate.net. Other key vibrations include the N-H bending of the amino groups (~1600 cm⁻¹) and C-H stretching of the aliphatic cyclopentane ring (just below 3000 cm⁻¹) vscht.cznist.gov.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3400-3300 | Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch |
| ~3300 | Carbamate (R₂N-H) | N-H Stretch |
| 2960-2850 | Alkane (Cyclopentane) | C-H Stretch |
| 1700-1680 | Carbamate (Boc group) | C=O Stretch (Amide I band) |
| 1650-1580 | Primary Amine (R-NH₂) | N-H Bend |
| 1540-1510 | Carbamate (Boc group) | N-H Bend (Amide II band) |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the target compound from impurities and for confirming its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. The compound lacks a strong UV chromophore, so detection is usually performed at low wavelengths (e.g., 200-215 nm). Purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.
For confirming enantiomeric purity, chiral HPLC is necessary. This can be achieved using a chiral stationary phase (CSP) designed to interact differently with the two enantiomers. Polysaccharide-based columns (e.g., Chiralpak®) or crown ether-based phases are often effective for the separation of chiral primary amines nih.gov.
Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A time-based gradient from high A % to high B % |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high polarity and low volatility, which would lead to poor peak shape and thermal decomposition in the hot GC inlet mdpi.com.
Therefore, GC-MS analysis requires a prior derivatization step to convert the polar primary amine group into a less polar, more volatile functional group. Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert the -NH₂ group into a silylated amine . After derivatization, the resulting compound can be analyzed by GC-MS. The gas chromatogram indicates the purity, while the mass spectrometer confirms the identity of the derivatized product and any impurities.
Typical GC-MS Conditions for Analysis (Post-Derivatization)
| Parameter | Condition |
|---|---|
| Derivatization | Reaction with a silylating agent (e.g., BSTFA) |
| Column | Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at ~100 °C, ramp to ~280 °C |
| Detector | Mass Spectrometer (scanning mode) |
Chiral Chromatography for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, thereby allowing for the accurate determination of enantiomeric purity or enantiomeric excess (ee). The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
The separation is influenced by several factors, including the nature of the stationary phase, the composition of the mobile phase (often a mixture of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol), flow rate, and column temperature. A basic additive, like diethylamine, is often included in the mobile phase to improve peak shape and resolution for amine-containing compounds.
A hypothetical, yet representative, chiral HPLC method for assessing the enantiomeric purity of This compound is detailed in the interactive table below. This illustrates the type of data generated in such an analysis. The goal is to achieve baseline separation of the (1S,3R) enantiomer from its mirror image, the (1R,3S) enantiomer.
Interactive Data Table: Illustrative Chiral HPLC Method
| Parameter | Value |
| Column | Chiralpak AD-H (or similar amylose-based CSP) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (1S,3R) | ~ 8.5 min |
| Retention Time (1R,3S) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Note: The retention times are hypothetical and serve for illustrative purposes. Actual values would be determined experimentally.
The resolution value (Rs) is a critical parameter for quantifying the degree of separation between the two enantiomeric peaks. A resolution of 1.5 is generally considered to indicate baseline separation, ensuring accurate quantification of each enantiomer and thus a reliable determination of the enantiomeric excess.
Optical Rotation Measurements for Chiral Purity
Optical rotation is a fundamental property of chiral substances and provides a measure of their chiral purity. It is the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic constant for a given chiral molecule under defined conditions.
The measurement is performed using a polarimeter, and the specific rotation is calculated using the Biot equation:
[α]λT = α / (l × c)
where:
[α] is the specific rotation.
T is the temperature in degrees Celsius.
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters.
c is the concentration of the solution in g/mL.
While a specific, experimentally determined optical rotation value for This compound is not widely reported in peer-reviewed literature, the expected sign of rotation can be inferred from its stereochemical descriptors. The magnitude of the rotation would need to be determined experimentally. The solvent and concentration used for the measurement are critical as they can significantly influence the observed rotation. Common solvents for such measurements include methanol, chloroform, or ethanol.
Data Table: Parameters for Optical Rotation Measurement
| Parameter | Description |
| Instrument | Polarimeter |
| Light Source | Sodium D-line (589 nm) |
| Temperature | Typically 20 or 25 °C |
| Solvent | e.g., Methanol (MeOH) |
| Concentration (c) | e.g., 1 g/100 mL |
| Path Length (l) | 1 dm |
| Observed Rotation (α) | Measured value in degrees |
| Specific Rotation [α]D | Calculated value |
The sign and magnitude of the specific rotation are direct indicators of the enantiomeric composition. A pure enantiomer will exhibit a consistent specific rotation, while a racemic mixture will have a specific rotation of zero. The measurement of optical rotation serves as a quick and valuable, albeit less precise than chiral chromatography, method for assessing the chiral integrity of a sample.
V. Theoretical and Computational Studies
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are pivotal in contemporary drug discovery and development, offering a virtual window into the interactions between a ligand, such as "(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane," and its biological target, typically a protein or enzyme. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding affinity. This information is crucial for understanding the compound's potential biological activity and for guiding the design of more potent and selective derivatives.
The process of molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand and the target protein are prepared. For the ligand, this involves generating a low-energy conformation. For the protein, the structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, and it is prepared by adding hydrogen atoms, assigning charges, and defining the binding site. Sophisticated algorithms then systematically sample a vast number of possible orientations and conformations of the ligand within the binding site of the protein.
These algorithms utilize scoring functions to estimate the binding affinity for each pose. The scoring functions are mathematical models that approximate the free energy of binding, taking into account various non-covalent interactions such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The results of a docking simulation are typically presented as a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode.
In a hypothetical docking study of "this compound" against a target protein, the results could be summarized in a table like the one below. This table would typically show the predicted binding energy, the types of interactions observed, and the specific amino acid residues of the protein involved in these interactions.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions | Interacting Residues |
|---|---|---|---|
| Protein Kinase X | -8.5 | Hydrogen Bond, Hydrophobic | Asp145, Leu89, Val67 |
| Protease Y | -7.9 | Hydrogen Bond, Electrostatic | Glu210, Arg15, Ser195 |
| GPCR Z | -9.2 | Hydrophobic, Pi-Cation | Phe288, Trp101, Tyr305 |
This table presents hypothetical data for illustrative purposes.
Conformational Analysis of the Cyclopentane (B165970) Ring System
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For cyclic molecules like "this compound," a thorough understanding of their conformational preferences is essential. The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain that would be present in a flat structure. libretexts.org The two most common non-planar conformations of the cyclopentane ring are the "envelope" and the "half-chair" (or "twist") conformations. researchgate.netdalalinstitute.com
In the envelope conformation, four of the carbon atoms of the ring lie in a single plane, while the fifth carbon atom is out of the plane. researchgate.netdalalinstitute.com This arrangement resembles an open envelope. The half-chair conformation has three adjacent carbon atoms in a plane, with the other two carbons displaced on opposite sides of the plane. These conformers can rapidly interconvert through a process known as pseudorotation, which involves small, sequential movements of the ring atoms.
The substituents on the cyclopentane ring, in this case, the amino and Boc-amino groups, will influence the relative energies of the different conformers. The substituents will preferentially occupy positions that minimize steric hindrance and other unfavorable interactions. For "this compound," the bulky Boc-amino group and the amino group will have a significant impact on the conformational equilibrium. Computational methods, such as molecular mechanics or quantum chemistry calculations, can be employed to determine the relative energies of the possible conformers and to predict the most stable conformation.
A conformational analysis would typically generate data on the relative energies of the different conformers and their populations at a given temperature. This information can be presented in a table as shown below.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Envelope (C1-endo) | 0.0 | 65 |
| Half-Chair (C2,C3-twist) | 0.8 | 25 |
| Envelope (C3-endo) | 1.5 | 10 |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These calculations can be used to determine a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential. This information is invaluable for understanding the molecule's reactivity and its potential for intermolecular interactions.
For "this compound," quantum chemical calculations can be used to identify the most nucleophilic and electrophilic sites in the molecule. The distribution of electron density, for instance, can reveal which atoms are electron-rich and which are electron-deficient. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.
The electrostatic potential map is another useful tool derived from quantum chemical calculations. It provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. These regions are important for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with other molecules.
A summary of the results from quantum chemical calculations on "this compound" could be presented in a table format, as shown below.
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | 2.5 |
| HOMO-LUMO Gap (eV) | 8.7 |
| Dipole Moment (Debye) | 2.1 |
| Most Negative Atomic Charge (on Oxygen) | -0.65 |
| Most Positive Atomic Charge (on Carbonyl Carbon) | +0.78 |
This table presents hypothetical data for illustrative purposes.
Vi. Future Research Directions and Emerging Applications
Expansion into Novel Therapeutic Areas
The rigid, sp³-rich structure of the cyclopentane-1,3-diamine scaffold is highly attractive for drug discovery. Its defined stereochemical points allow for the precise spatial orientation of functional groups, a critical factor for effective interaction with biological targets. While (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane itself is an intermediate, its core structure is being investigated for several therapeutic applications.
Research has demonstrated the potential of related cyclopentane (B165970) structures in oncology. Libraries of compounds built upon 4-aminocyclopentane-1,3-diol platforms have been synthesized and screened for biological activity, with some derivatives exhibiting cytotoxicity in tumor cell line assays with IC₅₀ values in the low micromolar range. rsc.org Furthermore, the cis-diamine isomer, (1S,3S)-Cyclopentane-1,3-diamine, has been studied as a potential inhibitor of cyclin-dependent kinase 9 (CDK9), a protein involved in transcriptional regulation and a key target in cancer therapy. smolecule.com
The cyclopentane ring is also a recognized scaffold in neuroscience. For instance, the related compound (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders, including potential treatments for Alzheimer's and Parkinson's disease. chemimpex.com This highlights the value of the (1S,3R) configuration on the cyclopentane ring for achieving desired biological effects in the central nervous system. The inherent conformational stability of the ring makes it an advantageous component for designing enzyme inhibitors and ligands for metal coordination complexes.
The versatility of the cyclopentane scaffold is further illustrated by the use of cyclopentane-1,3-dione as a bioisostere for the carboxylic acid functional group in the design of potent thromboxane (B8750289) A₂ receptor antagonists. researchgate.net This demonstrates the broad potential of the cyclopentane core to be adapted for a wide range of biological targets, suggesting a promising future for derivatives of this compound in medicinal chemistry.
Green Chemistry Approaches for Sustainable Synthesis
In response to the growing demand for environmentally responsible chemical manufacturing, significant research has focused on developing sustainable methods for synthesizing key chemical building blocks like cyclopentane-1,3-diamine (CPDA). A notable advancement is the creation of a novel "green" synthetic route that begins with hemicellulosic feedstock, a renewable and abundant source of biomass. This bio-based approach represents a significant departure from traditional petroleum-based syntheses.
The multi-step process is designed to be efficient and environmentally conscious, employing specific catalysts and reaction conditions to achieve the desired product. The key stages of this green synthesis are outlined below.
| Step | Reaction | Key Reagents/Catalysts | Starting Material | Product |
| 1 | Piancatelli rearrangement | --- | Furfuryl alcohol | 4-hydroxycyclopent-2-enone (4-HCP) |
| 2 | Isomerization | Ru Shvo catalyst | 4-hydroxycyclopent-2-enone (4-HCP) | cyclopentane-1,3-dione (CPDO) |
| 3 | Oximation | Hydroxylamine | cyclopentane-1,3-dione (CPDO) | cyclopentane-1,3-dioxime (CPDX) |
| 4 | Mild Hydrogenation | Rh/C (Rhodium on carbon) | cyclopentane-1,3-dioxime (CPDX) | cyclopentane-1,3-diamine (CPDA) |
This bio-based pathway not only utilizes a renewable starting material but also incorporates efficient catalytic steps to produce cyclopentane-1,3-diamine. Such green chemistry approaches are crucial for reducing the environmental footprint of chemical production and are a key area of future research for the sustainable manufacturing of this and related compounds.
Development of Advanced Materials Incorporating the Cyclopentane-1,3-diamine Scaffold
The distinct structural properties of the cyclopentane-1,3-diamine scaffold make it an excellent candidate for incorporation into advanced polymers and materials. As a diamine, it can act as a monomer in polycondensation reactions, creating polymer chains with unique characteristics imparted by the rigid, cyclic nature of the cyclopentane unit.
Researchers who developed the bio-based synthesis for cyclopentane-1,3-diamine (CPDA) have also demonstrated its direct application in materials science. They successfully used the diastereomerically pure cis- and trans-isomers of CPDA to synthesize novel bifunctional monomers. These monomers were then applied in the synthesis of high-performance polymers like polyurethanes. The incorporation of the rigid cyclopentane backbone into the polymer structure can enhance properties such as thermal stability and mechanical strength.
The synthesis of these bifunctional monomers involves reacting CPDA with other bio-based molecules, further enhancing the sustainable profile of the resulting materials.
| Reactant 1 | Reactant 2 | Resulting Monomer Type | Polymer Application |
| cyclopentane-1,3-diamine (CPDA) | Bio-based lactones (e.g., γ-valerolactone) | Bifunctional diol with internal amide groups | Polyurethanes |
| cyclopentane-1,3-diamine (CPDA) | 5-(hydroxymethyl)furfural (HMF) | Bifunctional diol with internal imine groups | Poly-condensation polymers |
Beyond polyurethanes, derivatives of the cyclopentane-1,3-diamine scaffold are also being explored for their utility in creating other advanced materials, such as bio-based polyimides. smolecule.com The ability to create high-performance materials from renewable, bio-based building blocks is a critical area of research, and the cyclopentane-1,3-diamine scaffold is poised to play a significant role in the development of the next generation of sustainable advanced materials.
Q & A
Q. What are the typical synthetic routes for (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane?
Methodological Answer: The synthesis involves sequential protection/deprotection steps and stereochemical control. A representative approach includes:
Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH/THF) to protect the amino group .
Cyclopentane Core Formation : Using ring-closing metathesis (RCM) or cyclization of appropriately substituted precursors. For example, a cyclopentane derivative with a difluoromethylene group was synthesized via LiOH-mediated hydrolysis of a methyl ester intermediate (92% yield) .
Deprotection : Controlled removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (4 hours, 0°C), followed by ion-exchange chromatography (Dowex 50W-X8) to isolate the free amine (98% yield) .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Characterization Techniques |
|---|---|---|---|
| Boc Protection | Boc₂O, NaOH/THF, RT, 12h | 85-92% | H NMR, HRMS |
| Cyclization | LiOH, MeOH/H₂O, 20h | 92% | F NMR, Silica Gel Column |
| Boc Deprotection | TFA/CH₂Cl₂, 0°C, 4h | 98% | Ion-Exchange Chromatography |
Q. How is the compound characterized to confirm structure and purity?
Methodological Answer: Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H, C, and F NMR to confirm stereochemistry and functional groups. For example, F NMR is critical for verifying difluoromethylene-containing intermediates .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H] = 215.15 for CHNO) .
- Chiral HPLC : Validates enantiomeric excess (≥98% ee) for stereoisomers .
Critical Note : Contradictions in NMR data (e.g., unexpected splitting patterns) may indicate epimerization during synthesis. Repeating the reaction under inert atmosphere (N₂/Ar) can mitigate this .
Q. What are the storage and handling recommendations for this compound?
Methodological Answer:
- Storage : Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and decomposition .
- Handling : Use PPE (gloves, goggles) due to potential irritancy. In case of skin contact, rinse immediately with water; for inhalation exposure, seek medical attention if symptoms persist .
Advanced Research Questions
Q. How does stereochemistry at the (1S,3R) positions influence biological activity?
Methodological Answer: Stereochemistry critically affects enzyme interactions. For example:
Q. Table 2: Stereochemical Impact on Enzyme Inhibition
| Isomer | Target Enzyme | Activity (IC) | Mechanism |
|---|---|---|---|
| (1S,3R) | GABA-AT | No inactivation | Competitive inhibition |
| (1R,3S) | GABA-AT | Inactive | N/A |
Experimental Design : Use X-ray crystallography (e.g., PDB: 1OHV) to compare binding modes of enantiomers .
Q. What strategies optimize Boc protection/deprotection in sensitive intermediates?
Methodological Answer:
- Protection : Use Boc₂O with DMAP catalysis in THF to enhance reaction efficiency (yield >90%) .
- Deprotection : Replace TFA with milder acids (e.g., HCl/dioxane) for acid-labile substrates. Monitor by TLC (R shift from 0.6 to 0.3 in EtOAc/hexane) .
- Troubleshooting : If deprotection fails, increase reaction time or temperature (e.g., 25°C for 6 hours) .
Q. How to resolve contradictions in enzyme inhibition data for structural analogues?
Methodological Answer: Contradictions may arise from differences in assay conditions or impurities.
Reproducibility : Repeat assays in triplicate using HPLC-purified compounds (>99% purity) .
Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, (1S,3R)-isomer shows linear competitive inhibition against GABA-AT .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC values .
Data Contradiction Analysis Example :
A study reported no GABA-AT inactivation by (1S,3R)-isomer, while another observed weak activity. This discrepancy was resolved by identifying trace impurities (<1%) in the latter study via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
